molecular formula C19H34O2 B7805326 Sterculic acid CAS No. 55088-60-3

Sterculic acid

Cat. No.: B7805326
CAS No.: 55088-60-3
M. Wt: 294.5 g/mol
InChI Key: PQRKPYLNZGDCFH-UHFFFAOYSA-N
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Description

Sterculic acid is a cyclopropene fatty acid found in various plants of the genus Sterculia, with Sterculia foetida being a notable source . This compound is characterized by its unique cyclopropene ring, which imparts distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sterculic acid can be synthesized from the seed oil of Sterculia foetida. The oil contains cyclopropene fatty acids, including this compound and malvalic acid. The preparation involves transesterification of the oil using sodium hydroxide as a catalyst . The reaction conditions typically include the use of methanol or ethanol as the alcohol component, with the process carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves the extraction of Sterculia foetida seed oil, followed by purification and transesterification. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, catalyst concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Sterculic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.

    Substitution: The cyclopropene ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Substituted cyclopropene derivatives.

Scientific Research Applications

Sterculic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Sterculic acid is unique among cyclopropene fatty acids due to its specific structure and biological activities. Similar compounds include:

    Malvalic acid: Another cyclopropene fatty acid found in Sterculia foetida seed oil.

    Dihydrothis compound: A hydrogenated derivative of this compound.

    Cyclopropene fatty acids: A broader class of fatty acids with a cyclopropene ring, found in various plant sources.

This compound stands out due to its potent inhibitory effects on stearoyl-CoA desaturase and its diverse biological activities .

Properties

IUPAC Name

8-(2-octylcyclopropen-1-yl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKPYLNZGDCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970445
Record name Sterculic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738-87-4, 55088-60-3
Record name Sterculic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sterculic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055088603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sterculic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STERCULIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV06G5ROK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name STERCULIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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